molecular formula C17H15N3O2S B15002469 4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B15002469
M. Wt: 325.4 g/mol
InChI Key: BZNVCCOYKJRIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole, thienopyridine, and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the construction of the thienopyridine core, followed by the introduction of the pyrrole and oxazole rings. Key steps may include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Pyrrole Ring: This step often involves a condensation reaction between the thienopyridine intermediate and a pyrrole derivative.

    Formation of the Oxazole Ring: The final step typically involves the cyclization of an appropriate oxazole precursor with the thienopyridine-pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thienopyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole: shares similarities with other compounds containing pyrrole, thienopyridine, and oxazole moieties.

    Examples: Compounds such as 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine and 3-(methoxymethyl)thieno[2,3-b]pyridine.

Uniqueness

The uniqueness of 3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

3-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-1,2-oxazole

InChI

InChI=1S/C17H15N3O2S/c1-11-9-12(10-21-2)14-15(20-6-3-4-7-20)16(23-17(14)18-11)13-5-8-22-19-13/h3-9H,10H2,1-2H3

InChI Key

BZNVCCOYKJRIPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)N4C=CC=C4)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.